molecular formula C10H13NO2 B8347388 5,6-Diethylnicotinic acid

5,6-Diethylnicotinic acid

Cat. No. B8347388
M. Wt: 179.22 g/mol
InChI Key: FFZQRLHYWJQZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

6-Ethyl-5-isobutyl-nicotinic acid is prepared in analogy to 5,6-diethyl-nicotinic acid from 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester and 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea, J. Org. Chem. 67 (2002) 4968-4971); LC-MS: tR=0.64 min, [M+1]+=207.98.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](CC)=NC=C([CH:11]=1)C(O)=O)C.C([O:18][C:19](=[O:29])[C:20]1[CH:25]=[C:24](Cl)[C:23]([CH:27]=[CH2:28])=[N:22][CH:21]=1)(C)(C)C>>[CH2:27]([C:23]1[C:24]([CH2:1][CH:3]([CH3:4])[CH3:11])=[CH:25][C:20]([C:19]([OH:18])=[O:29])=[CH:21][N:22]=1)[CH3:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=C(C(=O)O)C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in analogy to a procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=C(C(=O)O)C=C1CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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